Albendazole

Catalog No.
S517841
CAS No.
54965-21-8
M.F
C12H15N3O2S
M. Wt
265.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Albendazole

CAS Number

54965-21-8

Product Name

Albendazole

IUPAC Name

methyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

InChI

InChI=1S/C12H15N3O2S/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)

InChI Key

HXHWSAZORRCQMX-UHFFFAOYSA-N

SMILES

Array

solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Practically insoluble
2.28e-02 g/L

Synonyms

Albendazole, Albendazole Monohydrochloride, Albendoral, Albenza, Andazol, Bendapar, Bilutac, Digezanol, Disthelm, Endoplus, Eskazole, Gascop, Lurdex, Mediamix V Disthelm, Metiazol, Monohydrochloride, Albendazole, SK and F 62979, SK and F-62979, SK and F62979, SKF 62979, SKF-62979, SKF62979, Valbazen, Zentel

Canonical SMILES

CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OC

Isomeric SMILES

CCCSC1=CC2=C(C=C1)N/C(=N/C(=O)OC)/N2

The exact mass of the compound Albendazole is 265.0885 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insolublein water, 4.1x10+1 mg/l at 25 °c (est)2.28e-02 g/l1.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758644. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates. It belongs to the ontological category of benzimidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Albendazole is a broad-spectrum benzimidazole carbamate used extensively for treating a variety of parasitic helminth infections in both human and veterinary medicine. It functions by inhibiting tubulin polymerization in parasites, which disrupts cellular functions essential for survival. A critical procurement-relevant property is that albendazole acts as a prodrug; upon oral administration, it is rapidly metabolized by the liver into its primary active metabolite, albendazole sulfoxide (also known as ricobendazole), which is responsible for systemic anthelmintic effects. This metabolic activation, coupled with its characteristically low aqueous solubility, dictates its pharmacokinetic profile and is a central consideration in formulation and application design.

Substituting Albendazole with near analogs or uncharacterized forms carries significant risk in both research and manufacturing workflows. Replacing Albendazole with Mebendazole, for instance, can lead to drastically different clinical outcomes due to inferior bioavailability and a different efficacy profile against specific helminths like *Ascaris lumbricoides*. Using its active metabolite, ricobendazole (albendazole sulfoxide), directly alters the pharmacokinetic profile, bypassing the prodrug conversion step, which can be undesirable in protocols optimized for the parent compound's absorption characteristics. Furthermore, Albendazole exists in different polymorphic forms (e.g., Form I and Form II), which possess different solubilities and dissolution rates; using an unspecified or incorrect polymorph can compromise formulation stability, bioavailability, and process reproducibility. Therefore, precise specification of Albendazole (CAS 54965-21-8) and its designated polymorphic form is critical for achieving consistent and predictable results.

Polymorph-Specific Solubility: Form I Offers Higher Aqueous Solubility than Form II, Critical for Formulation

The specific crystalline form of Albendazole is a critical parameter for procurement, as it directly impacts solubility and, consequently, bioavailability. Studies have identified at least two polymorphs, Form I and Form II. Form I is reported to have better aqueous solubility than Form II, as well as higher solubility in methanol and 0.1 N HCl. This makes Form I, the commercially standard form, more desirable for formulations where dissolution rate is a key factor. Procuring material without confirmed polymorphic identity introduces a significant risk of batch-to-batch variability in performance.

Evidence DimensionAqueous Solubility
Target Compound DataForm I is more soluble in aqueous media, methanol, and 0.1 N HCl than Form II.
Comparator Or BaselineAlbendazole Form II (less soluble polymorph)
Quantified DifferenceQualitatively higher solubility; specific quantitative values vary by solvent and temperature but the rank order is consistent.
ConditionsAqueous and organic solvents at room temperature.

Selecting the correct polymorph (Form I) is essential for ensuring reproducible dissolution rates, consistent bioavailability, and reliable performance in established formulation protocols.

Superior Pharmacokinetic Profile Compared to Fenbendazole, Leading to Higher Systemic Exposure

When compared to the close structural analog fenbendazole, albendazole demonstrates a markedly different pharmacokinetic profile in sheep. After oral administration of albendazole (5 mg/kg), the parent drug is not detected in plasma; instead, its active metabolite, albendazole sulfoxide (ABZSO), rapidly appears, reaching a Cmax of 1.32 µg/mL. In contrast, after administration of fenbendazole, its active metabolite oxfendazole (OFZ) reaches a Cmax of only 0.44 µg/mL. The total systemic exposure (AUC) for albendazole's active metabolite was 18.2 µg·h/mL, compared to 14.1 µg·h/mL for fenbendazole's active metabolite. This demonstrates a more efficient conversion and higher systemic availability of the active moiety from albendazole.

Evidence DimensionPeak Plasma Concentration (Cmax) of Active Metabolite
Target Compound Data1.32 µg/mL (Albendazole Sulfoxide from Albendazole)
Comparator Or Baseline0.44 µg/mL (Oxfendazole from Fenbendazole)
Quantified Difference3-fold higher Cmax
ConditionsOral administration (5 mg/kg) in adult sheep.

For systemic applications requiring high plasma concentrations of the active benzimidazole metabolite, albendazole provides significantly greater exposure than an equivalent dose of fenbendazole.

Enhanced Efficacy Against Key Parasites Compared to Mebendazole

In a randomized clinical trial involving school-aged children with soil-transmitted helminth infections, a single dose of albendazole demonstrated significantly higher efficacy against *Ascaris lumbricoides* compared to a single dose of mebendazole. The cure rate for ascariasis was 87.5% in the albendazole group, whereas it was only 31% in the mebendazole group. While both drugs showed high efficacy in reducing egg counts, the superior cure rate of albendazole highlights its advantage for achieving complete parasite clearance in this context.

Evidence DimensionCure Rate for *Ascaris lumbricoides* infection
Target Compound Data87.5%
Comparator Or BaselineMebendazole (31%)
Quantified Difference2.8-fold higher cure rate
ConditionsSingle-dose oral administration in a randomized clinical trial with school-aged children.

For research or treatment protocols targeting the eradication of *Ascaris lumbricoides*, albendazole is a more effective choice than mebendazole, providing a significantly higher probability of a curative outcome.

Parent Prodrug (Albendazole) Shows Higher Efficacy Than Direct Administration of Its Active Metabolite (Ricobendazole) Against *Trichinella spiralis*

While ricobendazole (albendazole sulfoxide) is the primary active metabolite, direct administration is not necessarily superior. In a mouse model of *Trichinella spiralis* infection, administering the parent compound, albendazole, resulted in significantly higher efficacy against both enteral and parenteral stages of the parasite compared to administering an equivalent dose of ricobendazole. Against encysted larvae, albendazole at 100 mg/kg achieved a 94.7% reduction in parasite load, whereas ricobendazole achieved only a 65.5% reduction. This suggests the parent drug's absorption and metabolic conversion process is advantageous for targeting this parasite.

Evidence DimensionReduction of encysted *T. spiralis* larvae
Target Compound Data94.7% reduction
Comparator Or BaselineRicobendazole (Albendazole Sulfoxide) (65.5% reduction)
Quantified Difference1.45-fold greater reduction in parasite load
ConditionsTreatment at 100 mg/kg in a mouse model of *Trichinella spiralis* infection.

This evidence demonstrates that procuring the parent prodrug, albendazole, is critical for applications where the complete pharmacokinetic pathway contributes to overall efficacy, and that the active metabolite is not a direct substitute.

Systemic Anthelmintic Formulations Requiring High Bioavailability

Due to its efficient conversion to the active sulfoxide metabolite and resulting higher systemic exposure compared to analogs like fenbendazole, albendazole is the preferred starting material for developing oral formulations aimed at treating systemic or tissue-based parasitic infections where high plasma concentrations are necessary for efficacy.

In Vitro and In Vivo Models Targeting Ascaris lumbricoides

For research focused on ascariasis, albendazole provides a clear efficacy advantage over mebendazole, demonstrating a significantly higher cure rate in clinical settings. This makes it the more reliable choice for studies aiming to achieve complete parasite elimination rather than just a reduction in egg burden.

Development of Formulations with Controlled Dissolution Profiles

The well-characterized solubility differences between albendazole's polymorphs, particularly the higher solubility of Form I, make it a suitable candidate for advanced formulation development, such as solid dispersions or nanoparticle systems, where control over the dissolution rate is critical to optimizing bioavailability and therapeutic effect.

Studies on Prodrug-Based Antiparasitic Mechanisms

Albendazole serves as a model compound for studying prodrug strategies in antiparasitic therapy. Its superior in vivo efficacy against certain parasites compared to its pre-formed active metabolite, ricobendazole, makes it ideal for investigating how the absorption and metabolic activation pathway can be leveraged to enhance therapeutic outcomes against specific targets.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Colorless crystals

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

265.08849790 Da

Monoisotopic Mass

265.08849790 Da

Heavy Atom Count

18

LogP

2.7
3.07 (LogP)
log Kow = 1.27
2.7

Appearance

Solid powder

Melting Point

208-210
208-210 °C
Mol wt: 281.34. Active metabolite of albendazole. MP: 226-228 °C (decomposes) /Sulfoxide/
209 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F4216019LN

GHS Hazard Statements

Aggregated GHS information provided by 142 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 142 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 136 of 142 companies with hazard statement code(s):;
H315 (21.32%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (21.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (21.32%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (69.12%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (30.88%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (28.68%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of parenchymal neurocysticercosis due to active lesions caused by larval forms of the pork tapeworm, Taenia solium and for the treatment of cystic hydatid disease of the liver, lung, and peritoneum, caused by the larval form of the dog tapeworm, Echinococcus granulosus.
Albendazole is an FDA-approved medication for the treatment of a variety of parasitic worm infections. Albendazole is an antihelminthic medication with numerous indications such as cystic hydatid disease of the liver, lung, and peritoneum resulting from the larval form of the dog tapeworm, Echinococcus granulosus. Albendazole also has approval for treating parenchymal neurocysticercosis secondary to active lesions caused by infection with larval forms of the pork tapeworm, Taenia solium. It can also be a valuable agent for the treatment of pinworm disease caused by Enterobius vermicularis.

Livertox Summary

Albendazole is an anthelmintic agent used predominantly in treatment of echinococcosis, a parasitic worm that causes cysts in liver and lung. Albendazole therapy is commonly associated with mild and transient serum enzyme elevations and rarely can lead to clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Infective Agents; Anticestodal Agents; Antiparasitic Agents; Antiprotozoal Agents
Anthelmintic Agents

Therapeutic Uses

Mesh Headings: anthelmintics, anticestodalagents, antiprotozoal agents
Albendazole is a benzimidazole carbamate, used for the treatment of gastrointestinal infestations with roundworms, lungworms and tapeworms and adult flukes of Fasciola hepatica.
Certain microsporidial species that cause intestinal infections in people with AIDS respond partially (Enterocytozoon bieneusi) or completely (Encephalitozoon intestintalis and related Encephalitozoon species) to albendazole; albendazole's sulfoxide metabolite appears to be especially effective against these parasites in vitro.
MEDICATION: ...Used against nematode infections: Ascaris, Necator, Ancylostoma, Trichuris, Enterobius, and systemic nematodes such as Trichinella spiralis, Gnathostoma spinigerum, and larval Angiostrongylus cantonensis. In addition it is used against the larval stages of the cestodes Echinococcus granulosus and E. multilocularis and for treatment of neurocysticercosis caused by Taenia solium.
For more Therapeutic Uses (Complete) data for ALBENDAZOLE (21 total), please visit the HSDB record page.

Pharmacology

Albendazole is a broad-spectrum anthelmintic. The principal mode of action for albendazole is by its inhibitory effect on tubulin polymerization which results in the loss of cytoplasmic microtubules.
Albendazole is a broad-spectrum, synthetic benzimidazole-derivative anthelmintic. Albendazole interferes with the reproduction and survival of helminths by inhibiting the formation of microtubules from tubulin. This leads to an impaired uptake of glucose, a depletion of glycogen stores, and results in the worm's death. Albendazole is used in the treatment of dog and pork tapeworm-causing diseases, including hydatid disease and neurocysticercosis. Albendazole may also be used to treat a variety of other roundworm infections. (NCI05)

MeSH Pharmacological Classification

Anticestodal Agents

ATC Code

P - Antiparasitic products, insecticides and repellents
P02 - Anthelmintics
P02C - Antinematodal agents
P02CA - Benzimidazole derivatives
P02CA03 - Albendazole

Mechanism of Action

Albendazole causes degenerative alterations in the tegument and intestinal cells of the worm by diminishing its energy production, ultimately leading to immobilization and death of the parasite. It works by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules. As cytoplasmic microtubules are critical in promoting glucose uptake in larval and adult stages of the susceptible parasites, the glycogen stores of the parasites are depleted. Degenerative changes in the endoplasmic reticulum, the mitochondria of the germinal layer, and the subsequent release of lysosomes result in decreased production of adenosine triphosphate (ATP), which is the energy required for the survival of the helminth.
Benzimidazoles produce many biochemical changes in susceptible nematodes, eg, inhibition of mitochondrial fumarate reductase, reduced glucose transport, and uncoupling of oxidative phosphorylation ... /but/ the primary action ... /should be/ to inhibit microtubule polymerization by binding to beta-tubulin. The selective toxicity of these agents derives from the fact that specific, high-affinity binding to parasite beta-tubulin occurs at much lower concn than does binding to the mammalian protein ... Benzimidazole-resistant Haemonchus contortus display reduced high-affinity drug binding to beta-tubulin and alterations in beta-tubulin isotype gene expression that correlate with drug resistance ... Two identified mechanisms of drug resistance in nematodes involve both a progressive loss of "susceptible" beta-tubulin gene isotypes together with emergence of a "resistant" isotype with a conserved point mutation that encodes a tyrosine instead of phenylalanine at position 200 of beta-tubulin. While this mutation may not be required for benzimidazole resistance in all parasites, eg, Giardia lamblia, benzimidazole resistance in parasitic nematodes is unlikely to be overcome by novel benzimidazole analogs, because tyrosine also is present at position 200 of human beta-tubulin. /Benzimidazoles/
Although the exact mechanism of action of albendazole has not been fully elucidated, the principal anthelmintic effect of benzimidazoles, including albendazole, appears to be the specific, high-affinity binding of the drug to free beta-tubulin in parasite cells, resulting in selective inhibition of parasite microtubule polymerization, and inhibition of microtubule-dependent uptake of glucose. Benzimidazole drugs bind to the beta-tubulin of parasites at much lower concentrations than to mammalian beta-tubulin protein; the drugs do not inhibit glucose uptake in mammals, and do not appear to have any effect on blood glucose concentrations in humans
The mode of action of albendazole is by binding strongly with the tubulin in the cells of nematodes. The intestinal cells of the nematode are particularly affected, resulting in a loss of absorptive function which causes the nematodes to starve to death.

Vapor Pressure

1.5X10-9 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

54965-21-8

Absorption Distribution and Excretion

Poorly absorbed from the gastrointestinal tract due to its low aqueous solubility. Oral bioavailability appears to be enhanced when coadministered with a fatty meal (estimated fat content 40 g)
Albendazole is rapidly converted in the liver to the primary metabolite, albendazole sulfoxide, which is further metabolized to albendazole sulfone and other primary oxidative metabolites that have been identified in human urine. Urinary excretion of albendazole sulfoxide is a minor elimination pathway with less than 1% of the dose recovered in the urine. Biliary elimination presumably accounts for a portion of the elimination as evidenced by biliary concentrations of albendazole sulfoxide similar to those achieved in plasma.
Albendazole is variably and erractically absorbed after oral admin; absorption is enhanced by the presence of fatty foods and possibly by bile salts as well. After a 400-mg oral dose, albendazole cannot be detected in plasma, because the drug is rapidly metabolized in the liver and possibly in the intestine as well, to albendazole sulfoxide, which has potent anthelmintic activity. Both the (+) and (-) enantiomers of albendazole sulfoxide are formed, but in human beings the (+) enantiomer reaches much higher peak concn in plasma and is cleared much more slowly than the (-) form. Total sulfoxide attains peak plasma concn of about 300 ng/mL, but with wide interindividual variation. Albendazole sulfoxide is about 70% bound to plasma proteins ... It is well distributed into various tissues, including hydatid cysts, where it reaches a concn of about one-fifth that in plasma ... Both sulfoxide derivatives are oxidized further to the nonchiral sulfone metabolite of albendazole, which is pharmacologically inactive; this reaction favors the (-) sulfoxide and probably becomes rate limiting in determining the clearance ... Albendazole metabolites are excreted mainly in the urine.
Oral bioavailability of albendazole appears to be increased when the drug is administered with a fatty meal; when the drug is administered with meals containing about 40 g of fat, plasma concentrations of albendazole sulfoxide are up to 5 times higher than those observed when the drug is administered to fasting patients
Sheep bearing permanent ruminal and abomasal cannulae were given a single oral dose of 10 mg/kg bw albendazole as a 2.5% formulation. Albendazole was absorbed unchanged from the rumen. Once in the body it was rapidly degraded, and sulfone metabolites were detected in plasma, the former achieving the greater level. All 3 compounds were present in the abomasum. Presumably albendazole was passed through the stomachs while the metabolites were secreted or diffused into this organ. Non-detectable levels of all 3 compounds were reached in plasma and rumen at 96 hr and in abomasum at 120 hr.
The parent compound was virtually undetectable in the plasma of Sprague Dawley males and females given a single gavage dose of 10.6 mg/kg bw albendazole in an aqueous suspension. Rapid metabolism let to the appearance of the sulfoxide and subsequently the sulfone derivatives in plasma. Both metabolites decreased to very low levels at 18 hr. Daily dosing at 10.6 mg/kg bw in males for a period of 10 days resulted in lower plasma levels of sulfoxide and higher levels of the sulfone. Albendazole induces certain hepatic drug-metabolising enzymes, which may be responsible for enhancing the degradation of sulfoxide to sulfone following repeated administration.
For more Absorption, Distribution and Excretion (Complete) data for ALBENDAZOLE (9 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic. Rapidly converted in the liver to the primary metabolite, albendazole sulfoxide, which is further metabolized to albendazole sulfone and other primary oxidative metabolites that have been identified in human urine.
Albendazole is converted first to a sulfoxide and then to a sulfone. All of these reactions are catalyzed by flavin monooxygenases (FMO) and/or cytochrome P450. Both enzymes are efficient catalysts of S-oxygenation ...
Albendazole is metabolized in the liver to an active metabolite, albendazole sulfoxide, which accounts for detectable plasma concentrations of the drug; systemic anthelmintic activity of the drug has been attributed to this metabolite.
Albendazole ... is rapidly metabolized in the liver and possibly in the intestine as well, to albendazole sulfoxide, which has potent anthelmintic activity. Both the (+) and (-) enantiomers of albendazole sulfoxide are formed, but in human beings the (+) enantiomer reaches much higher peak concn in plasma and is cleared much more slowly than the (-) form. Total sulfoxide attains peak plasma concn of about 300 ng/mL, but with wide interindividual variation. Albendazole sulfoxide is about 70% bound to plasma proteins and has a highly variable plasma half-life ranging from about 4 to 15 hr. It is well distributed into various tissues, including hydatid cysts, where it reaches a concn of about one-fifth that in plasma. This probably explains why albendazole is more effective than mebendazole for treating hydatid cyst disease. Formation of albendazole sulfoxide is catalyzed by both microsomal flavin monooxygenase and isoforms of cytochrome P450 in the liver and possibly also in the intestine. Hepatic flavin monooxygenase activity appears associated with (+) albendazole sulfoxide formation, whereas cytochromes P450 preferentially produce the (-) sulfoxide metabolite. Both sulfoxide derivatives are oxidized further to the nonchiral sulfone metabolite of albendazole, which is pharmacologically inactive; this reaction favors the (-) sulfoxide and probably becomes rate limiting in determining the clearance and plasma half-life of the bioactive (+) sulfoxide metabolite. Induction of enzymes involved in sulfone formation from the (+) sulfoxide could account for some of the wide variation noted in plasma half-lives of albendazole sulfoxide. Indeed, in animal models, benzimidazoles can induce their own metabolism. Albendazole metabolites are excreted mainly in the urine.
Sheep bearing permanent ruminal and abomasal cannulae were given a single oral dose of 10 mg/kg bw albendazole as a 2.5% formulation. Albendazole was absorbed unchanged from the rumen. Once in the body it was rapidly degraded, and sulfone metabolites were detected in plasma, the former achieving the greater level. All 3 compounds were present in the abomasum. Presumably albendazole was passed through the stomachs while the metabolites were secreted or diffused into this organ. Non-detectable levels of all 3 compounds were reached in plasma and rumen at 96 hr and in abomasum at 120 hr.
For more Metabolism/Metabolites (Complete) data for ALBENDAZOLE (12 total), please visit the HSDB record page.
Albendazole has known human metabolites that include Albendazole oxide.
Hepatic. Rapidly converted in the liver to the primary metabolite, albendazole sulfoxide, which is further metabolized to albendazole sulfone and other primary oxidative metabolites that have been identified in human urine. Route of Elimination: Albendazole is rapidly converted in the liver to the primary metabolite, albendazole sulfoxide, which is further metabolized to albendazole sulfone and other primary oxidative metabolites that have been identified in human urine. Urinary excretion of albendazole sulfoxide is a minor elimination pathway with less than 1% of the dose recovered in the urine. Biliary elimination presumably accounts for a portion of the elimination as evidenced by biliary concentrations of albendazole sulfoxide similar to those achieved in plasma. Half Life: Terminal elimination half-life ranges from 8 to 12 hours (single dose, 400mg).

Wikipedia

Albendazole

Drug Warnings

Leukopenia has occurred in less than 1% of patients receiving albendazole, and rarely, granulocytopenia, pancytopenia, agranulocytosis, or thrombocytopenia have been reported. Therefore, blood counts should be performed at the start of, and every 2 weeks during, each 28-day treatment cycle. The manufacturer states that if decreases in the total leukocyte count occur, treatment with albendazole may be continued if the decreases are modest and do not progress.
Because albendazole has been associated with mild to moderate increases of hepatic enzymes in about 16% of patients receiving the drug in clinical trials, and may cause hepatotoxicity, liver function tests should be performed prior to each course of albendazole therapy and at least every 2 weeks during treatment with the drug. If clinically important increases in liver function test results occur, albendazole should be discontinued. The drug can be reinstituted when liver enzymes return to pretreatment levels, but laboratory tests should be performed frequently during repeat therapy.
Albendazole may cause harm to the fetus and should be used during pregnancy only if the benefits justify the risk to the fetus and only in clinical circumstances where no alternative management is appropriate. Women of childbearing age should begin treatment only after a negative pregnancy test, and should be cautioned against becoming pregnant while receiving albendazole or within 1 month of completing treatment with the drug.
Teratogenic in animals (rats and rabbits) and is not recommended in pregnancy or in infants younger than 2 years.
For more Drug Warnings (Complete) data for ALBENDAZOLE (9 total), please visit the HSDB record page.

Biological Half Life

Terminal elimination half-life ranges from 8 to 12 hours (single dose, 400mg).
Albendazole ... is rapidly metabolized ... to albendazole sulfoxide, which ... has a highly variable plasma half-life ranging from about 4 to 15 hr ... Both /(+) and (-)/ sulfoxide derivatives are oxidized further to the nonchiral sulfone metabolite ... This reaction favors the (-) sulfoxide and probably becomes rate limiting in determining ... plasma half-life of the bioactive (+) sulfoxide metabolite. Induction of enzymes involved in sulfone formation from the (+) sulfoxide could account for some of the wide variation noted in plasma half-lives of albendazole sulfoxide.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Veterinary Drug -> ANTHELMINTHIC_AGENT; -> JECFA Functional Classes
Pharmaceuticals
Pharmaceuticals -> Anthelmintics

Methods of Manufacturing

/Synthesis:/ 4-chloro-2-nitroaniline is first acetylated with acetic anhydride to give 1-acetamido-4-chloro-2-nitrobenzene. Treatment of this intermediate compound with potassium thiocyanate furnishes the key intermediate 1-acetamido-2-nitro-4-thiocyanatobenzene. Conversion of the thiocyanato group into the required n-propylthio analogue, with a simultaneous conversion of the acetamido group to the free amine, is effected by treating the last intermediate with 1-bromopropane in the presence of a base. Further reduction of the nitro group provides the diamine, which is subsequently ring closed to albendazole.

Analytic Laboratory Methods

Analyte: albendazole; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: albendazole; matrix: chemical identification; procedure: thin-layer chromatography with comparison to standards
Analyte: albendazole; matrix: chemical purity; procedure: dissolution in glacial acetic acid; addition of oracet blue B indicator; titration with perchloric acid to a violet-colored endpoint
Analyte: albendazole; matrix: pharmaceutical preparation (oral suspension); procedure: ultraviolet absorption spectrophotometry with comparison to standards (chemical identification)
For more Analytic Laboratory Methods (Complete) data for ALBENDAZOLE (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: albendazole; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 273 nm; limit of detection: 500 ng/mL
Analyte: albendazole; matrix: blood (plasma), body fluid (abomasal, duodenal, rumen); procedure: high-performance liquid chromatography with ultraviolet detection at 292 nm; limit of detection: 20 ng/mL
Analyte: albendazole; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm
Analyte: albendazole; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 292 nm
For more Clinical Laboratory Methods (Complete) data for ALBENDAZOLE (11 total), please visit the HSDB record page.

Interactions

Regimens in which albendazole with either ivermectin or diethylcarbamazine are given as single annual doses show great promise for controlling lymphatic filariasis occurring either alone or together with other filarial infections. Such combined therapy has the additional benefit of reducing intestinal roundworm infections in school-aged children.
... Plasma levels of /albendazole's/ sulfoxide metabolites can be increased by coadministration of glucocorticoids and possibly praziquantel.

Dates

Last modified: 08-15-2023
1. Horton J. Albendazole for the treatment of echinococcosis. Fundam Clin Pharmacol. 2003 Apr;17(2):205-12. doi: 10.1046/j.1472-8206.2003.00171.x. PMID: 12667231.

2. Francesconi F, Lupi O. Myiasis. Clin Microbiol Rev. 2012 Jan;25(1):79-105. doi: 10.1128/CMR.00010-11. PMID: 22232372; PMCID: PMC3255963.

3. Wu Z, Lee D, Joo J, Shin JH, Kang W, Oh S, Lee DY, Lee SJ, Yea SS, Lee HS, Lee T, Liu KH. CYP2J2 and CYP2C19 are the major enzymes responsible for metabolism of albendazole and fenbendazole in human liver microsomes and recombinant P450 assay systems. Antimicrob Agents Chemother. 2013 Nov;57(11):5448-56. doi: 10.1128/AAC.00843-13. Epub 2013 Aug 19. PMID: 23959307; PMCID: PMC3811268.

4. Schipper HG, Koopmans RP, Nagy J, Butter JJ, Kager PA, Van Boxtel CJ. Effect of dose increase or cimetidine co-administration on albendazole bioavailability. Am J Trop Med Hyg. 2000 Nov-Dec;63(5-6):270-3. PMID: 11421376.

5. Wen H, Zhang HW, Muhmut M, Zou PF, New RR, Craig PS. Initial observation on albendazole in combination with cimetidine for the treatment of human cystic echinococcosis. Ann Trop Med Parasitol. 1994 Feb;88(1):49-52. doi: 10.1080/00034983.1994.11812834. PMID: 8192515.

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